

Preparation of Roginolisib Hemifumarate Stock Solution for Preclinical Research

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Compound of Interest

Compound Name: *Roginolisib hemifumarate*

Cat. No.: *B15190132*

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Application Note

Audience: Researchers, scientists, and drug development professionals.

Purpose: This document provides a detailed protocol for the preparation, storage, and handling of **Roginolisib hemifumarate** stock solutions for use in in vitro and in vivo preclinical experiments.

Introduction:

Roginolisib (also known as IOA-244 or MSC2360844) is a potent and highly selective, orally active inhibitor of phosphoinositide 3-kinase delta (PI3K δ)[1][2]. The PI3K signaling pathway is frequently dysregulated in various cancers, playing a crucial role in cell growth, survival, and proliferation[3]. Roginolisib's selective inhibition of the delta isoform of PI3K makes it a promising therapeutic agent, particularly in hematological malignancies and solid tumors where this pathway is implicated[3][4]. This document outlines the necessary steps to prepare a stable and accurate stock solution of **Roginolisib hemifumarate** for experimental use.

Chemical and Physical Properties

A clear understanding of the physicochemical properties of **Roginolisib hemifumarate** is essential for accurate stock solution preparation.

Property	Value
Synonyms	MSC2360844 hemifumarate; IOA-244 hemifumarate[5]
CAS Number	1621688-31-0[5][6]
Molecular Formula	C ₂₆ H ₂₇ FN ₄ O ₅ S · ½C ₄ H ₄ O ₄ [5][6]
Molecular Weight	584.62 g/mol [5][6]
Appearance	White to off-white solid[5]

Solubility Data

Roginolisib hemifumarate exhibits high solubility in dimethyl sulfoxide (DMSO). It is important to use newly opened, hygroscopic DMSO to ensure maximum solubility. Ultrasonic assistance may be required to achieve complete dissolution[1][5].

Solvent	Solubility
DMSO	100 mg/mL (171.05 mM)[5]

Experimental Protocols

Preparation of a 10 mM DMSO Stock Solution

This protocol describes the preparation of a 10 mM stock solution of **Roginolisib hemifumarate** in DMSO, a common starting concentration for subsequent dilutions for in vitro assays.

Materials:

- **Roginolisib hemifumarate** powder
- Anhydrous/Hygroscopic Dimethyl Sulfoxide (DMSO)
- Sterile microcentrifuge tubes or vials

- Calibrated analytical balance
- Vortex mixer
- Ultrasonic water bath

Procedure:

- Calculate the required mass: To prepare 1 mL of a 10 mM stock solution, the required mass of **Roginolisib hemifumarate** is calculated as follows:
 - $\text{Mass (mg)} = \text{Molarity (mol/L)} \times \text{Volume (L)} \times \text{Molecular Weight (g/mol)}$
 - $\text{Mass (mg)} = 0.010 \text{ mol/L} \times 0.001 \text{ L} \times 584.62 \text{ g/mol} = 5.8462 \text{ mg}$
- Weigh the compound: Accurately weigh approximately 5.85 mg of **Roginolisib hemifumarate** powder using a calibrated analytical balance and transfer it to a sterile microcentrifuge tube.
- Add solvent: Add 1 mL of anhydrous DMSO to the microcentrifuge tube containing the powder.
- Dissolve the compound: Tightly cap the tube and vortex thoroughly for 1-2 minutes. If the compound is not fully dissolved, place the tube in an ultrasonic water bath for 5-10 minutes until the solution is clear[1][5].
- Aliquot and store: Once a clear solution is obtained, aliquot the stock solution into smaller, single-use volumes in sterile microcentrifuge tubes to avoid repeated freeze-thaw cycles.

Storage and Stability

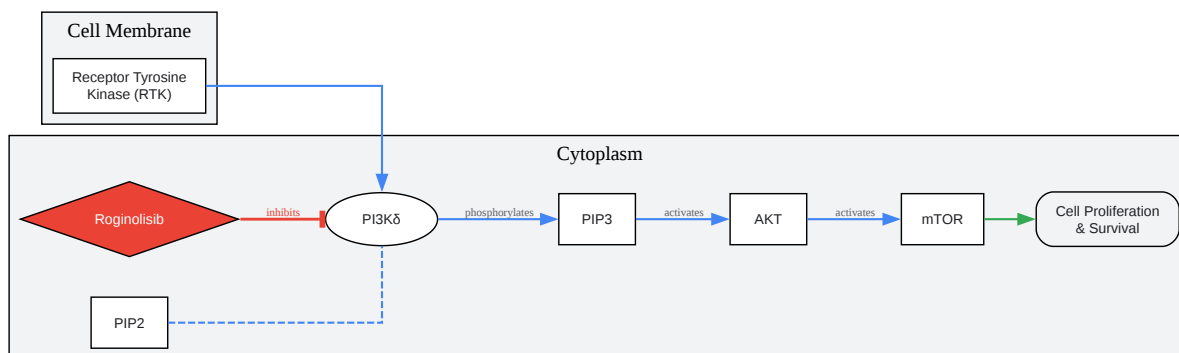
Proper storage of the stock solution is critical to maintain its biological activity.

Storage Temperature	Shelf Life	Notes
-20°C	1 month[5]	Store in a sealed container, protected from moisture.
-80°C	6 months[5]	Store in a sealed container, protected from moisture.

Note: Always bring the stock solution to room temperature before opening and preparing working solutions. Avoid repeated freeze-thaw cycles as this can lead to degradation of the compound.

Signaling Pathway and Experimental Workflow

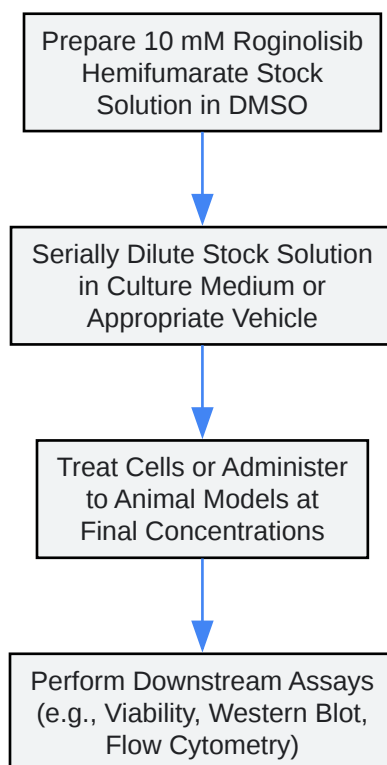
Roginolisib selectively inhibits PI3K δ , a key component of the PI3K/AKT/mTOR signaling pathway, which is crucial for cell proliferation and survival.



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Caption: Roginolisib inhibits PI3K δ , blocking the PI3K/AKT/mTOR pathway.

The experimental workflow for utilizing the **Roginolisib hemifumarate** stock solution typically involves serial dilutions to achieve the desired final concentrations for treating cells in culture or for administration in animal models.



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Caption: General workflow for using Roginolisib stock solution in experiments.

In Vitro and In Vivo Experimental Considerations

The prepared stock solution can be used in a variety of preclinical studies.

- **In Vitro Studies:** For cell-based assays, the 10 mM DMSO stock solution is typically diluted in cell culture medium to final concentrations ranging from nanomolar to micromolar. For example, Roginolisib has been shown to inhibit B cell proliferation with an IC_{50} of 48 nM and abolish BCR-induced pAkt in Ramos B cells with an IC_{50} of 280 nM[1][5].
- **In Vivo Studies:** For animal studies, the DMSO stock solution is often formulated in a vehicle suitable for oral administration. A common formulation involves a mixture of DMSO, PEG300,

Tween-80, and saline[1][5]. Dosing in murine models has ranged from 6.6 to 66 mg/kg daily[1][5].

Disclaimer: This protocol is intended for research use only. Appropriate safety precautions should be taken when handling chemical reagents. Please refer to the manufacturer's safety data sheet (SDS) for detailed information.

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